methyl}quinolin-8-ol CAS No. 64845-56-3](/img/structure/B12887067.png)
7-{[4-(Benzenesulfonyl)anilino](3-nitrophenyl)methyl}quinolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L , is a synthetic organic compound. Its chemical structure consists of a quinoline core functionalized with an aniline group and a nitrophenylmethyl moiety. The compound exhibits interesting properties due to its unique combination of aromatic rings and functional groups.
準備方法
a. Synthetic Routes: The synthesis of 7-{4-(Benzenesulfonyl)anilinomethyl}quinolin-8-ol involves several steps:
Condensation Reaction: 8-hydroxyquinoline-2-carbaldehyde reacts with 2-hydrazinobenzothiazole to form the intermediate hydrazone.
Cyclization: The hydrazone undergoes cyclization to yield the final compound, L.
- Solvents: The reactions typically occur in organic solvents such as dimethyl sulfoxide (DMSO) or a mixture of DMSO and water.
- Temperature: The cyclization step is usually carried out at elevated temperatures.
- Catalysts: No specific catalysts are required.
c. Industrial Production: While there is no large-scale industrial production of L, it serves as a valuable intermediate in the synthesis of other compounds.
化学反応の分析
7-{4-(Benzenesulfonyl)anilinomethyl}quinolin-8-ol participates in various chemical reactions:
Oxidation: L can be oxidized to form quinone derivatives.
Reduction: Reduction of the nitro group yields the corresponding amino compound.
Substitution: The aniline group can undergo nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (for oxidation), reducing agents (for reduction), and nucleophiles (for substitution) are used.
Major Products: The products depend on the specific reaction conditions.
科学的研究の応用
L finds applications in:
Chemistry: As a chromogenic probe for detecting In³⁺ ions.
Biology: Its unique structure may have biological implications yet to be fully explored.
Medicine: Potential medicinal properties are under investigation.
Industry: Limited applications due to its specialized nature.
作用機序
The exact mechanism by which L exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, leading to its observed properties.
類似化合物との比較
L’s distinct structure sets it apart from other quinoline-based compounds. further research is needed to identify similar compounds and explore their differences.
特性
CAS番号 |
64845-56-3 |
|---|---|
分子式 |
C28H21N3O5S |
分子量 |
511.5 g/mol |
IUPAC名 |
7-[[4-(benzenesulfonyl)anilino]-(3-nitrophenyl)methyl]quinolin-8-ol |
InChI |
InChI=1S/C28H21N3O5S/c32-28-25(16-11-19-7-5-17-29-27(19)28)26(20-6-4-8-22(18-20)31(33)34)30-21-12-14-24(15-13-21)37(35,36)23-9-2-1-3-10-23/h1-18,26,30,32H |
InChIキー |
FQPATXVCXUTWGR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)NC(C3=CC(=CC=C3)[N+](=O)[O-])C4=C(C5=C(C=CC=N5)C=C4)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




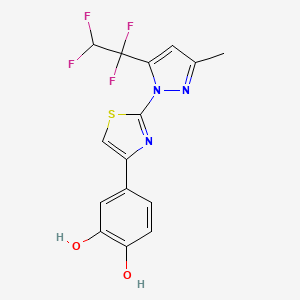
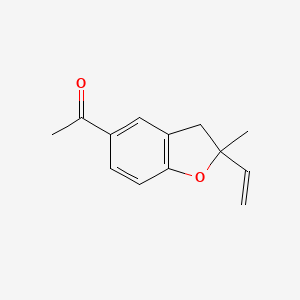
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(phenylsulfonyl)ethyl]-](/img/structure/B12887017.png)
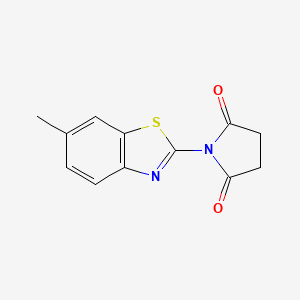
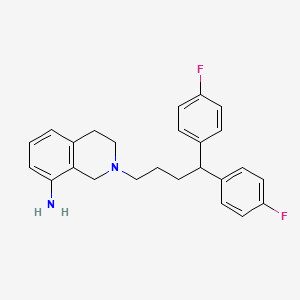
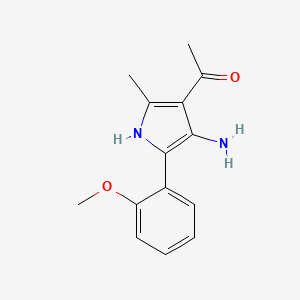
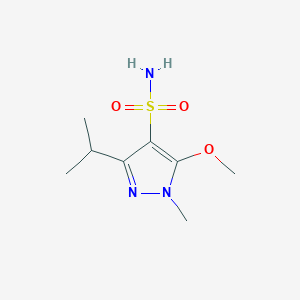
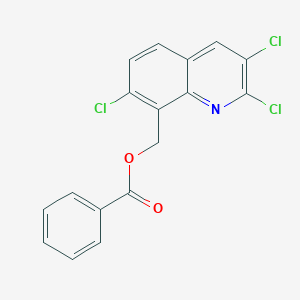

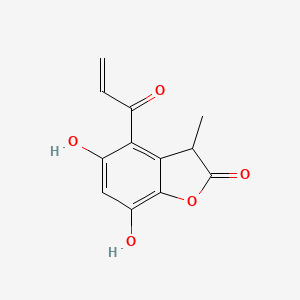
![2,5-Bis(6-bromohexyl)-3,6-bis(5-bromothiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B12887057.png)
![1-[2,5-Dimethyl-4-(6-nitro-2H-1,3-benzodioxol-5-yl)furan-3-yl]ethan-1-one](/img/structure/B12887062.png)
